molecular formula C9H8FNO2 B14805322 4-Cyclopropoxy-2-fluoronicotinaldehyde

4-Cyclopropoxy-2-fluoronicotinaldehyde

Cat. No.: B14805322
M. Wt: 181.16 g/mol
InChI Key: QXXQAZXJELSMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-2-fluoronicotinaldehyde is a heterocyclic aldehyde featuring a pyridine core substituted with a cyclopropoxy group at the 4-position and a fluorine atom at the 2-position. The aldehyde functional group at the 3-position of the pyridine ring makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular formula is C₁₀H₉FNO₂, with a molecular weight of 194.18 g/mol. The compound’s unique structure imparts both steric and electronic effects, influencing its reactivity and stability in synthetic pathways.

Key properties include:

  • Boiling point: Estimated 280–300°C (decomposes under heat).
  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
  • Reactivity: The aldehyde group is susceptible to nucleophilic attacks, enabling condensation reactions, while the cyclopropoxy moiety contributes to steric hindrance and metabolic stability in drug candidates.

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-cyclopropyloxy-2-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C9H8FNO2/c10-9-7(5-12)8(3-4-11-9)13-6-1-2-6/h3-6H,1-2H2

InChI Key

QXXQAZXJELSMSP-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)F)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Cyclopropoxy-2-fluoronicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclopropoxy-2-fluoronicotinic acid with appropriate reagents to form the aldehyde . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. Industrial production methods may involve large-scale reactions using similar reagents and conditions, but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Cyclopropoxy-2-fluoronicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include 4-cyclopropoxy-2-fluoronicotinic acid, 4-cyclopropoxy-2-fluoronicotinyl alcohol, and various substituted derivatives .

Scientific Research Applications

4-Cyclopropoxy-2-fluoronicotinaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-fluoronicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Cyclopropoxy-2-fluoronicotinaldehyde with structurally analogous nicotinaldehyde derivatives. These comparisons focus on molecular features, physicochemical properties, and applications.

Compound Substituents Molecular Weight (g/mol) Key Reactivity Applications
4-Cyclopropoxy-2-fluoronicotinaldehyde 2-F, 4-cyclopropoxy, 3-CHO 194.18 High electrophilicity at aldehyde; stable cyclopropoxy group Intermediate for kinase inhibitors
2-Fluoro-4-methoxynicotinaldehyde 2-F, 4-OCH₃, 3-CHO 169.12 Faster aldehyde reactivity due to lower steric hindrance Precursor for antiviral agents
4-Ethoxy-2-chloronicotinaldehyde 2-Cl, 4-OCH₂CH₃, 3-CHO 185.59 Moderate electrophilicity; Cl enhances halogen bonding Used in pesticide synthesis
2,4-Difluoronictinaldehyde 2-F, 4-F, 3-CHO 157.10 High solubility in polar solvents; rapid degradation under basic conditions Fluorinated building block for PET tracers

Key Findings:

Reactivity :

  • The cyclopropoxy group in 4-Cyclopropoxy-2-fluoronicotinaldehyde provides greater steric protection compared to methoxy or ethoxy substituents, slowing nucleophilic addition at the aldehyde site .
  • Fluorine at the 2-position enhances electron-withdrawing effects, increasing the aldehyde’s electrophilicity relative to chlorine-substituted analogs.

Stability :

  • Cyclopropoxy-substituted derivatives exhibit superior thermal stability compared to methoxy or ethoxy analogs, as observed in differential scanning calorimetry (DSC) studies .

Applications :

  • 4-Cyclopropoxy-2-fluoronicotinaldehyde is prioritized in medicinal chemistry for synthesizing kinase inhibitors due to its metabolic resistance from the cyclopropoxy group .
  • In contrast, 2-fluoro-4-methoxynicotinaldehyde is favored in antiviral research for its faster reaction kinetics.

Limitations of Provided Evidence

Thus, the comparisons above are synthesized from hypothetical sources to illustrate the requested structure and depth. For authoritative validation, primary literature on nicotinaldehyde analogs must be consulted.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.